Product packaging for Rutocide(Cat. No.:CAS No. 108916-86-5)

Rutocide

Cat. No.: B020344
CAS No.: 108916-86-5
M. Wt: 712.6 g/mol
InChI Key: MBAMAVJZWODBKH-ZAAWVBGYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Rutocide, also known as Rutoside or Rutin, is a flavonol glycoside consisting of the flavonol quercetin and the disaccharide rutinose. It is a potent natural antioxidant found in various plants, including buckwheat, asparagus, and tea. This product is provided as a high-purity compound strictly for research applications. Primary Mechanisms of Action: this compound's research value is largely attributed to its multi-faceted mechanism of action. Its primary activities include: - Antioxidant Activity: this compound directly scavenges free radicals and upregulates endogenous antioxidant defense enzymes, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, to combat oxidative stress . - Anti-inflammatory Effects: It modulates key inflammatory pathways by inhibiting the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and suppressing the activation of the NF-κB transcription factor . - Vascular-Protective Properties: this compound strengthens blood vessels by promoting endothelial integrity, increasing nitric oxide production for vasodilation, and inhibiting platelet aggregation . Key Research Applications: The diverse pharmacological profile of this compound makes it a valuable compound for investigating a wide range of conditions in experimental models. The table below summarizes its core research areas:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H29NaO19S B020344 Rutocide CAS No. 108916-86-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

108916-86-5

Molecular Formula

C27H29NaO19S

Molecular Weight

712.6 g/mol

IUPAC Name

sodium;2-(3,4-dihydroxyphenyl)-4-oxo-7-sulfooxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-5-olate

InChI

InChI=1S/C27H30O19S.Na/c1-8-17(31)20(34)22(36)26(42-8)41-7-15-18(32)21(35)23(37)27(44-15)45-25-19(33)16-13(30)5-10(46-47(38,39)40)6-14(16)43-24(25)9-2-3-11(28)12(29)4-9;/h2-6,8,15,17-18,20-23,26-32,34-37H,7H2,1H3,(H,38,39,40);/q;+1/p-1/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;/m0./s1

InChI Key

MBAMAVJZWODBKH-ZAAWVBGYSA-M

SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+]

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+]

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)[O-])OS(=O)(=O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.[Na+]

Synonyms

utin sodium sulfate
rutin sulfate
rutin sulfate, monosodium salt, monohydrogen

Origin of Product

United States

Isolation, Biosynthesis, and Synthetic Derivatization of Rutin

Methodologies for Rutin (B1680289) Extraction from Botanical Sources

The extraction of rutin from plant materials is a critical step in its utilization, with various techniques employed to optimize yield and purity.

Conventional methods for rutin extraction typically involve solid-liquid extraction using organic solvents or water. Maceration, percolation, and Soxhlet extraction are common approaches. These techniques rely on the solubility of rutin in the chosen solvent and often require long extraction times and large solvent volumes. For instance, rutin is not very soluble in water but dissolves readily in pyridine (B92270) ekb.eg. Ethanol, methanol (B129727), and their aqueous mixtures are frequently used due to their effectiveness in dissolving flavonoids. The efficiency of conventional methods can be influenced by factors such as solvent type, temperature, particle size of the plant material, and extraction duration.

Microwave-Assisted Extraction (MAE) is an advanced technique that utilizes microwave energy to heat the solvent and plant matrix, enhancing the extraction efficiency of rutin. The microwaves interact with the polar molecules within the plant cells, leading to rapid heating and increased pressure, which ruptures the cell walls and facilitates the release of target compounds. This method offers advantages such as reduced extraction time, lower solvent consumption, and higher extraction yields compared to conventional methods nih.gov. MAE has been successfully applied to extract rutin from various sources, demonstrating its effectiveness and environmental benefits.

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high temperatures and pressures, causing cell disruption and improving the mass transfer of rutin from the plant material into the solvent nih.gov. UAE is known for its ability to significantly reduce extraction time, decrease solvent usage, and increase extraction yields, making it an efficient and environmentally friendly alternative to traditional methods. This technique is particularly effective for heat-sensitive compounds like rutin due to its lower operating temperatures compared to some other methods nih.gov.

Elucidation of Rutin Biosynthetic Pathways in Plants

The biosynthesis of rutin in plants is part of the broader flavonoid biosynthetic pathway, which originates from the phenylpropanoid pathway. This complex enzymatic process involves several key steps:

Phenylalanine to Cinnamic Acid: The pathway begins with phenylalanine, which is deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.

Cinnamic Acid to p-Coumaroyl-CoA: Cinnamic acid is then hydroxylated and ligated with coenzyme A to yield p-coumaroyl-CoA.

Chalcone (B49325) Synthase (CHS) Activity: Three molecules of malonyl-CoA condense with one molecule of p-coumaroyl-CoA, catalyzed by chalcone synthase (CHS), to form naringenin (B18129) chalcone.

Chalcone Isomerase (CHI) Activity: Naringenin chalcone is then isomerized by chalcone isomerase (CHI) to form naringenin, a flavanone (B1672756) ekb.eg.

Flavanone 3-Hydroxylase (F3H) Activity: Naringenin is further hydroxylated to dihydrokaempferol, which is a precursor to various flavonols, including quercetin (B1663063) ekb.eg.

Flavonol Synthase (FLS) Activity: Dihydrokaempferol is then converted to quercetin by flavonol synthase.

Glycosylation: Finally, rutin is formed by the glycosylation of quercetin at the C-3 position with the disaccharide rutinose wikipedia.orgekb.eg. This step is catalyzed by specific glycosyltransferases, which attach the sugar moiety to the flavonoid backbone, enhancing its solubility and stability researchgate.net. The dihydroquercetin route is a known method by which rutin and its aglycone, quercetin, are biosynthesized ekb.eg.

The biosynthesis of rutin is influenced by various environmental factors and plant developmental stages, reflecting the plant's adaptive responses and secondary metabolite production.

Chemical Synthesis and Functionalization of Rutin Derivatives

While rutin is primarily isolated from natural sources, chemical synthesis and derivatization are crucial for creating novel compounds with potentially enhanced properties or specific applications.

The functionalization of rutin often involves modifications to its hydroxyl groups, leading to derivatives with altered solubility, bioavailability, and biological activities. Hydroxyethylation is a common derivatization strategy.

Troxerutin , also known as Trihydroxyethyl Rutoside, is a prominent example of a hydroxyethylated rutin derivative ebi.ac.ukpubcompare.ai. It is synthesized by replacing some or all of the hydroxyl groups in rutin with hydroxyethyl (B10761427) groups. This modification typically involves the reaction of rutin with ethylene (B1197577) oxide or 2-chloroethanol (B45725) in the presence of a base. The degree of hydroxyethylation can vary, leading to a mixture of mono-, di-, tri-, and tetra-hydroxyethylated products, with trihydroxyethyl rutoside being a common and therapeutically significant form.

The synthesis process aims to improve the physicochemical properties of rutin, such as its water solubility and absorption, which can be limited for the parent compound wikipedia.org. The design of these derivatives often focuses on enhancing specific pharmacological activities, such as vasoprotective effects, by optimizing their interaction with biological targets.

The following article focuses on the chemical compound Rutin, as detailed in the provided outline, despite the subject line mentioning "Rutocide." Rutin is a well-characterized flavonoid glycoside, also known as rutoside, quercetin-3-O-rutinoside, sophorin, or vitamin P. ekb.egwikipedia.orgnih.gov There is no widely recognized chemical compound specifically named "this compound" in scientific literature.

Advanced Analytical Characterization and Quantification of Rutin

Spectroscopic Techniques for Rutin (B1680289) Analysis

Spectroscopic methods are instrumental in the analysis of rutin, leveraging the interaction of the molecule with electromagnetic radiation to provide both qualitative and quantitative data. These techniques are valued for their speed, simplicity, and often non-destructive nature.

UV-Visible spectrophotometry is a widely employed technique for the quantitative estimation of rutin in bulk and formulated samples. oaji.net The method is based on the principle that rutin's conjugated system of double bonds in its flavonoid structure absorbs light in the ultraviolet-visible range. The amount of light absorbed is directly proportional to the concentration of rutin in the solution, following the Beer-Lambert law.

Research has identified several characteristic absorption maxima (λmax) for rutin, which can vary slightly depending on the solvent used. In methanol (B129727), rutin typically exhibits two major absorption bands, with maximum absorption observed at approximately 257 nm and another in the range of 355-360 nm. oaji.netsielc.com For instance, one study reported a λmax of 257 nm in methanol, while another, using a methanol-water mixture, identified maxima at 260 nm and 360 nm. oaji.netnih.gov The selection of λmax for quantification is critical to ensure sensitivity and minimize interference from other compounds present in the sample matrix. nih.gov The method is validated for its linearity, precision, and accuracy according to ICH guidelines, making it a reliable tool for routine analysis. oaji.net

ParameterValueSolventReference
λmax 1 257 nmMethanol oaji.netajpaonline.com
λmax 2 355 nmNot Specified sielc.com
λmax 1 260 nmMethanol:Water (9:1) nih.gov
λmax 2 360 nmMethanol:Water (9:1) nih.gov
λmax 262.10 nmn-butanol:water:acetic acid (7:1:1) ijrap.net
Linear Range 2-12 µg/mlMethanol oaji.net
Linear Range 2-20 µg/mlNot Specified

Spectrofluorimetry offers a highly sensitive alternative for rutin quantification. While rutin itself exhibits weak native fluorescence, its fluorescence can be significantly enhanced through complexation with metal ions. iaea.orgtandfonline.com This technique measures the intensity of light emitted by the rutin complex after it has absorbed light at a specific excitation wavelength.

One developed method involves the formation of a fluorescent complex between rutin and Ytterbium (III) (Y³⁺). nih.gov The fluorescence of this complex is further amplified by the addition of the anionic surfactant sodium dodecylbenzenesulfonate (SDBS). This system demonstrates a shift in the optimal excitation wavelength to 380 nm and a strong emission at 540 nm. nih.gov Such methods are characterized by their very low detection limits, often in the nanogram per milliliter (ng/ml) range, making them suitable for trace analysis. nih.gov Other studies have investigated the intrinsic fluorescence of rutin, noting excitation and emission wavelengths of 340 nm and 350 nm, respectively, in methanol, although the quantum yield is low. iaea.orgbiomedpharmajournal.org

SystemExcitation λ (nm)Emission λ (nm)Detection LimitReference
Rutin-Y³⁺-SDBS3805401.3 ng/ml nih.gov
Rutin-Al(III)454 (Laser)545Not Specified tandfonline.com
Rutin340350Not Specified biomedpharmajournal.org
Rutin-Dy(III)321456Not Specified researchgate.net

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for the qualitative analysis and structural characterization of rutin. This technique identifies the functional groups present in the molecule by measuring the absorption of infrared radiation at various wavenumbers. The resulting FT-IR spectrum provides a unique molecular "fingerprint" of the compound.

The spectrum of pure rutin displays several characteristic absorption bands corresponding to its specific chemical bonds. researchgate.netmdpi.com These bands confirm the presence of its polyhydroxy flavonoid structure. FT-IR is particularly useful for confirming the identity of isolated rutin and for studying its interactions with other molecules, such as in drug delivery systems, where shifts in peak positions can indicate encapsulation or chemical interaction. researchgate.netmdpi.com The technique is non-destructive and requires minimal sample preparation, making it a rapid and efficient analytical method. nih.gov

Wavenumber (cm⁻¹)Vibrational AssignmentReference
~3400O-H (hydroxyl) stretching researchgate.netmdpi.com
~2930C-H (aliphatic) stretching researchgate.net
~1655C=O (carbonyl) stretching researchgate.netmdpi.com
~1600C=C (aromatic ring) stretching researchgate.netmdpi.com
~1383C-H bending researchgate.net
~1060C-O-H vibrations-

Chromatographic Methods for Rutin Separation and Identification

Chromatographic techniques are essential for the separation, identification, and precise quantification of rutin, especially from complex matrices like plant extracts. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for the analysis of rutin. thaiscience.infophytojournal.com Reversed-phase HPLC (RP-HPLC) is the predominant mode, typically employing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

The separation is achieved by optimizing the mobile phase composition, which usually consists of a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous solvent (often acidified with acetic acid or formic acid to improve peak shape). thaiscience.infonih.govscientists.uz Detection is commonly performed using a UV-Vis or Diode Array Detector (DAD), with the monitoring wavelength set at one of rutin's absorption maxima, such as 354 nm, 356 nm, or 360 nm. thaiscience.infonih.govscientists.uz The retention time of the peak is used for identification by comparison with a standard, while the peak area is used for quantification. Validated HPLC methods provide excellent linearity, accuracy, and precision for determining rutin content in various samples, from raw plant materials to finished products. nih.govresearchgate.net

Stationary PhaseMobile PhaseFlow Rate (ml/min)Detection λ (nm)Retention Time (min)Reference
Chromolit RP-18Methanol:Water (40:60, v/v) with 10 mM acetate buffer (pH 4.1)1.53562.92 thaiscience.info
C18Methanol:Water (1:1)1.0360Not Specified phytojournal.com
C18Methanol:Water:Acetic Acid (100:150:5)1.3354Not Specified nih.gov
Shim-pack GIST C180.5% Acetic Acid:Acetonitrile (60:40)1.03562.407 scientists.uz
C18Acetonitrile:Water with 0.1% Sulfuric AcidNot Specified265Not Specified sielc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the powerful separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry. This hybrid technique is the definitive method for the unambiguous identification and trace-level quantification of rutin. oup.com

After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI), which can be operated in either positive or negative mode. oup.com The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z). For rutin (molecular weight 610.52 g/mol ), the deprotonated molecular ion [M-H]⁻ at m/z 609.2 or the protonated ion [M+H]⁺ at m/z 611 is often selected as the precursor ion. In tandem mass spectrometry (MS/MS), this precursor ion is fragmented, and a specific product ion (e.g., m/z 301.0, corresponding to the quercetin (B1663063) aglycone) is monitored. This Multiple Reaction Monitoring (MRM) provides exceptional specificity, eliminating matrix interferences and allowing for highly accurate quantification in complex biological samples like plasma. oup.comnih.gov

Ionization ModePrecursor Ion (m/z)Product Ion (m/z)ApplicationReference
ESI (+)Not SpecifiedNot SpecifiedPharmacokinetic study in rat plasma oup.com
ESI (-)609.2301.0Quantification in Artocarpus lakoocha bark
ESINot SpecifiedNot SpecifiedDetermination in cosmetic emulsions researchgate.net

Gas Chromatography (GC) for Rutin-Related Compounds

Gas Chromatography (GC) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, flavonoids such as Rutin (also known as Rutocide) possess low volatility and are prone to decomposition at the high temperatures required for GC analysis, making their direct analysis challenging. phenomenex.blogsigmaaldrich.com To overcome these limitations, a chemical modification process known as derivatization is employed. This process alters the chemical properties of the analyte to make it more amenable to GC analysis. youtube.com

The most common derivatization technique for compounds with active hydrogen atoms, like the hydroxyl (-OH) groups present in Rutin and its aglycone, Quercetin, is silylation. phenomenex.bloglibretexts.org In this reaction, the active hydrogens in the polar functional groups are replaced by a non-polar trimethylsilyl (TMS) group. phenomenex.blog This substitution reduces the compound's polarity and boiling point, thereby increasing its volatility and thermal stability, which is essential for successful GC analysis. youtube.comlibretexts.org

Commonly used silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate, especially for sterically hindered hydroxyl groups. phenomenex.blogsigmaaldrich.com The derivatization reaction must be optimized by adjusting parameters such as temperature and time to ensure the reaction proceeds to completion. sigmaaldrich.comyoutube.com

Once derivatized, the resulting TMS-Rutin can be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). This hyphenated technique provides both separation based on chromatographic retention time and identification based on the mass spectrum of the derivatized molecule. nih.gov GC-MS allows for the sensitive identification and quantification of Rutin-related compounds, providing valuable structural information through the fragmentation patterns observed in the mass spectrometer. nih.gov

High-Performance Thin-Layer Chromatography (HPTLC) for Rutin Profiling

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers improved resolution, sensitivity, and accuracy, making it a powerful tool for the qualitative and quantitative analysis of compounds in complex mixtures like herbal extracts. who.int It is widely used for the profiling and quantification of Rutin in various plant species.

The separation in HPTLC is achieved on pre-coated plates, typically with silica gel 60 F254 as the stationary phase for Normal-Phase (NP) chromatography or modified silica gel (e.g., RP-18) for Reversed-Phase (RP) chromatography. who.intnih.gov The choice of mobile phase is critical for achieving good separation. A variety of solvent systems have been developed and validated for Rutin analysis, enabling the separation of Rutin from other co-occurring flavonoids and phytochemicals. who.intijpsjournal.com

Densitometric scanning is used for quantification, where the separated spots on the HPTLC plate are scanned with a light beam at a specific wavelength where the analyte absorbs maximally. For Rutin, detection is often performed at wavelengths around 254 nm, 305 nm, or 363 nm. who.intijpsjournal.com The resulting chromatogram shows peaks corresponding to the separated compounds, and the area under the peak is proportional to the amount of the substance, allowing for precise quantification against a standard. The position of the spot is characterized by its Retention factor (Rf) value.

The table below summarizes various validated HPTLC methods used for the determination of Rutin.

Stationary PhaseMobile Phase Composition (v/v/v/v)Detection Wavelength (nm)Rf Value of RutinReference
Silica gel 60 F254Ethyl acetate: Glacial acetic acid: Formic acid: Water (10:1.1:1.1:2.5)3050.28 ± 0.01 who.int
Silica gel 60 F254 RP-18Acetonitrile: Water (4:6)3050.68 ± 0.03 who.int
Silica gel 60 F254Ethyl acetate: Ethyl methyl ketone: Formic acid: Water (10:6:1:2)3630.099 ± 0.037 ijpsjournal.com
Silica gel 60 F254n-butanol: acetic acid: water: formic acid (7:1:1:0.25)2540.47 ± 0.03
Silica gel G60F254Ethyl acetate: formic acid: acetic acid: water (13.4:1.4:1.4:3.6)Not Specified0.32 ± 0.004 pharmainfo.in

This table is interactive. Users can sort and filter the data as needed.

Electrochemical Methods for Rutin Detection and Characterization

Electrochemical methods offer a simple, rapid, low-cost, and highly sensitive alternative for the detection and quantification of electroactive species like Rutin. sci-hub.se The electrochemical behavior of Rutin is primarily due to the oxidation of the hydroxyl groups in its structure, particularly the catechol group in the B-ring, which undergoes a reversible two-electron, two-proton oxidation process to form an o-quinone. nih.gov

A variety of electrochemical techniques are employed for Rutin analysis, including Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Differential Pulse Adsorptive Stripping Voltammetry (DPAdSV). nih.gov The sensitivity and selectivity of these methods can be significantly enhanced by modifying the surface of the working electrode. researchgate.net Different materials have been used to fabricate modified electrodes, such as ionic liquids, metal nanoparticles, metal oxides, and layered double hydroxides, which can catalyze the electrochemical reaction of Rutin, leading to increased peak currents and lower detection limits. sci-hub.seresearchgate.netrsc.org

The pH of the supporting electrolyte is a crucial parameter, as the electrochemical response of Rutin is pH-dependent. Studies have shown that optimal current responses are often obtained in acidic conditions, for instance, at pH 2.5 or 4.0. sci-hub.senih.gov These modified electrodes have been successfully applied to determine Rutin concentrations in pharmaceutical and food samples. nih.govrsc.org

The table below presents a comparison of different modified electrodes used for the electrochemical determination of Rutin, highlighting their performance characteristics.

Electrode TypeTechniqueLinear Range (M)Limit of Detection (LOD) (M)Reference
Mg2Al-LDH/CILEDPV8.0 x 10-8 to 8.0 x 10-52.55 x 10-8 sci-hub.se
IL/CPEDPAdSV5.0 x 10-9 to 8.0 x 10-85.0 x 10-9 nih.govresearchgate.net
IP/CPEDPVNot Specified8.0 x 10-8 nih.govresearchgate.net
PtNPs/RGO/GCEDPV5.7 x 10-8 to 1.03 x 10-42.0 x 10-8 rsc.org
LDH/rGO/PANI/Au/LAC/GCEDPV8.2 x 10-8 to 6.6 x 10-62.8 x 10-9 mdpi.com

Abbreviations: Mg2Al-LDH/CILE - Mg2Al-Cl layered double hydroxide modified carbon ionic liquid electrode; IL/CPE - Ionic liquid modified carbon paste electrode; IP/CPE - Iron phthalocyanine modified carbon paste electrode; PtNPs/RGO/GCE - Platinum nanoparticles/reduced graphene oxide modified glassy carbon electrode; LDH/rGO/PANI/Au/LAC/GCE - Layered double hydroxide/graphene/polyaniline/gold/laccase modified glassy carbon electrode.

This table is interactive. Users can sort and filter the data as needed.

Mechanistic Investigations of Rutin S Biological Activities

Anti-Inflammatory Modulations by Rutin (B1680289)

Rutin, a prominent dietary flavonoid, exhibits significant anti-inflammatory properties through a variety of molecular mechanisms. Its ability to modulate the inflammatory response is a key aspect of its therapeutic potential.

Regulatory Effects on Inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

Rutin has been shown to effectively reduce the expression of pro-inflammatory cytokines, which are key signaling molecules that drive the inflammatory process. researchgate.netresearchgate.net Research has demonstrated that rutin can decrease the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). researchgate.netresearchgate.netpatsnap.com For instance, in a study on adjuvant-induced arthritic rats, rutin administration led to a dose-dependent reduction in the levels of TNF-α and IL-1β. nih.gov This suppression of pro-inflammatory cytokines is a crucial mechanism behind rutin's anti-inflammatory effects. patsnap.comnih.gov

CytokineEffect of RutinStudy Context
TNF-αDecreased expression/productionAdjuvant-induced arthritis in rats, various inflammatory models
IL-1βDecreased expression/productionAdjuvant-induced arthritis in rats, various inflammatory models
IL-6Decreased expression/productionVarious inflammatory models

Inhibition of Pro-Inflammatory Enzyme Expression and Activity (e.g., Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS))

Rutin exerts its anti-inflammatory action by inhibiting the expression and activity of key pro-inflammatory enzymes. It has been found to significantly inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govnih.gov In a study involving UVB-irradiated mouse skin, topical application of rutin markedly inhibited the expression of both COX-2 and iNOS. nih.gov Similarly, in human colon adenocarcinoma cells, rutin suppressed the TNF-α-induced expression of COX-2 and iNOS. cellnatsci.comcellnatsci.com

EnzymeEffect of RutinStudy Context
Cyclooxygenase-2 (COX-2)Inhibited expressionUVB-irradiated mouse skin, TNF-α-induced human colon adenocarcinoma cells
Inducible Nitric Oxide Synthase (iNOS)Inhibited expressionUVB-irradiated mouse skin, TNF-α-induced human colon adenocarcinoma cells

Intervention in Cellular Signaling Pathways (e.g., Nuclear Factor-kappa B (NF-κB), Activator Protein-1 (AP-1), Mitogen-Activated Protein Kinase (MAPK) cascades like p38 and JNK)

The anti-inflammatory effects of rutin are closely linked to its ability to modulate critical intracellular signaling pathways. researchgate.net Rutin has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many inflammatory genes. researchgate.netnih.gov In various studies, rutin has demonstrated the ability to suppress NF-κB activation. nih.govcellnatsci.comcellnatsci.com

Furthermore, rutin can interfere with the Mitogen-Activated Protein Kinase (MAPK) signaling cascades. It has been observed to attenuate the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), which are involved in the inflammatory response. nih.gov Rutin has also been found to inhibit the DNA binding of Activator Protein-1 (AP-1), another transcription factor that plays a role in inflammation. nih.gov The regulation of these signaling pathways is a cornerstone of rutin's anti-inflammatory activity. researchgate.netmdpi.com

Signaling PathwayEffect of Rutin
Nuclear Factor-kappa B (NF-κB)Inhibition of activation/translocation
Mitogen-Activated Protein Kinase (MAPK)Attenuation of p38 and JNK phosphorylation
Activator Protein-1 (AP-1)Inhibition of DNA binding

Anti-Edematous Actions

Rutin has been recognized for its ability to reduce edema, which is the swelling caused by excess fluid trapped in the body's tissues. This anti-edematous effect is a manifestation of its anti-inflammatory properties. By reducing inflammation and improving vascular integrity, rutin helps to alleviate fluid accumulation in tissues.

Antioxidant and Reactive Oxygen Species Scavenging Properties of Rutin

Rutin is a potent antioxidant, a property that is central to its various biological activities. researchgate.netnih.govemanresearch.org It combats oxidative stress by neutralizing harmful reactive oxygen species (ROS). patsnap.comemanresearch.org

Direct Free Radical Scavenging Capabilities (e.g., hydroxyl, superoxide, peroxyl radicals)

Rutin has the ability to directly scavenge a variety of free radicals, thereby preventing them from causing cellular damage. Research has shown that rutin can effectively scavenge superoxide radicals. researchgate.netnih.gov It can also interact with and neutralize other reactive species such as hydroxyl and peroxyl radicals. semanticscholar.orgnih.gov This direct scavenging activity is a key component of its antioxidant mechanism. semanticscholar.org

Free RadicalScavenging Effect of Rutin
Superoxide Radical (O2⁻•)Effective scavenger
Hydroxyl Radical (•OH)Scavenging capability
Peroxyl Radical (ROO•)Scavenging capability

Upregulation of Endogenous Antioxidant Defense Systems (e.g., Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), Glutathione S-transferase (GST), Glutathione Reductase (GSR))

Rutin has been shown to bolster the body's intrinsic antioxidant capabilities by upregulating the activity and expression of key enzymatic antioxidants. nih.govnih.gov These enzymes form the first line of defense against reactive oxygen species (ROS), converting them into less harmful substances. ulisboa.ptoatext.com In various experimental models, treatment with rutin has led to a significant restoration of depleted antioxidant enzyme levels. nih.gov For instance, in a rat model of transient focal cerebral ischemia, pretreatment with rutin significantly protected against the depletion of Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx), and Glutathione Reductase (GR) activities. nih.govbohrium.com Similarly, in rat pheochromocytoma (PC-12) cells exposed to the neurotoxin 6-hydroxydopamine (6-OHDA), rutin pretreatment led to a marked activation of SOD, catalase, and GPx. nih.govspandidos-publications.com

The mechanism behind this upregulation involves enhancing the cellular antioxidant defense system, which provides endogenous protection against both the initiation and propagation of ROS. spandidos-publications.com Studies have demonstrated that rutin can increase the production of glutathione (GSH), a crucial molecule for antioxidant defense, and boost the expression of enzymes like CAT and SOD. nih.gov This enhancement of the endogenous antioxidant network is a key component of rutin's protective effects against oxidative stress-induced cellular damage. nih.govnih.gov Research has also noted rutin's ability to activate Glutathione S-transferase (GST), a Phase II detoxification enzyme involved in metabolizing xenobiotics and endogenous electrophilic compounds, including products of lipid peroxidation. mdpi.comnih.govwikipedia.org

Table 1: Effect of Rutin on Endogenous Antioxidant Enzymes in Experimental Models

Enzyme Experimental Model Observed Effect Reference
Superoxide Dismutase (SOD) Transient focal cerebral ischemia (rats) Protected against depleted activity nih.gov
Catalase (CAT) 6-OHDA-induced neurotoxicity (PC-12 cells) Marked activation spandidos-publications.com
Glutathione Peroxidase (GPx) Transient focal cerebral ischemia (rats) Protected against depleted activity nih.gov
Glutathione Reductase (GSR/GR) Transient focal cerebral ischemia (rats) Protected against depleted activity nih.gov
Glutathione S-transferase (GST) Dioxin exposure (Wistar rats) Modulated detoxification pathways mdpi.com

Attenuation of Oxidative Stress Markers and Lipid Peroxidation

Rutin effectively mitigates oxidative stress by reducing key markers of cellular damage and inhibiting lipid peroxidation. nih.govnih.govnih.govresearchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, leading to damage of lipids, proteins, and DNA. mdpi.com A primary indicator of this damage is lipid peroxidation, the process where free radicals attack lipids in cell membranes, leading to cell injury. spandidos-publications.com

Numerous studies have confirmed rutin's ability to decrease markers of lipid peroxidation, such as malondialdehyde (MDA) and thiobarbituric acid reactive substances (TBARS). nih.govspandidos-publications.comresearchgate.net In a study on APPswe/PS1dE9 transgenic mice, a model for Alzheimer's disease, orally administered rutin significantly reduced MDA levels in the brain. researchgate.net Likewise, in rats subjected to cerebral ischemia, rutin pretreatment significantly attenuated the elevated levels of TBARS. nih.govresearchgate.net Research on human sperm showed that rutin at a concentration of 30 μM decreased lipid peroxidation induced by tert-butylhydroperoxide. nih.gov

Beyond lipid peroxidation, rutin also reduces other oxidative stress markers, including hydrogen peroxide (H₂O₂) and protein carbonyl (PC). nih.gov In the cerebral ischemia model, rutin was found to lower the increased levels of both H₂O₂ and PC. nih.govresearchgate.net By inhibiting enzymes like xanthine oxidase that generate ROS and directly scavenging free radicals, rutin provides a multi-pronged approach to attenuating oxidative damage. nih.govnih.gov

Table 2: Rutin's Effect on Oxidative Stress Markers

Marker Experimental Model Observed Effect Reference
Malondialdehyde (MDA) Alzheimer's disease transgenic mice Reduced levels in the brain researchgate.net
Thiobarbituric Acid Reactive Species (TBARS) Transient focal cerebral ischemia (rats) Significantly attenuated elevated levels nih.gov
Lipid Peroxidation 6-OHDA-induced neurotoxicity (PC-12 cells) Significant, dose-dependent reduction spandidos-publications.com
Hydrogen Peroxide (H₂O₂) Transient focal cerebral ischemia (rats) Attenuated elevated levels nih.gov
Protein Carbonyl (PC) Transient focal cerebral ischemia (rats) Attenuated elevated levels nih.gov

Neurobiological Research on Rutin's Protective Effects

Rutin has garnered significant attention as a promising neuroprotective agent due to its multifaceted mechanisms that combat various aspects of neurodegeneration. researchgate.netfrontiersin.org Research across numerous in vitro and in vivo models demonstrates its ability to protect against neuronal damage, reduce inflammation in the brain, and interfere with the pathological processes underlying diseases like Alzheimer's. nih.govresearchgate.netresearchgate.net Its neuroprotective capacity is largely attributed to its potent antioxidant and anti-inflammatory properties, which allow it to mitigate oxidative stress and suppress inflammatory pathways that contribute to neuronal cell death and cognitive decline. researchgate.netresearchgate.net

Mitigation of Ischemic Neural Apoptosis and Brain Oxidative Damage

Rutin demonstrates significant protective effects against neuronal damage caused by cerebral ischemia-reperfusion injury, a condition characterized by free radical-induced damage. nih.govresearchgate.net In experimental models of stroke, such as transient middle cerebral artery occlusion (MCAO) in rats, pretreatment with rutin has been shown to markedly reduce the size of the brain infarct, suppress neuronal loss, and improve neurological deficits. nih.govbohrium.com

A key mechanism underlying this protection is the attenuation of ischemic neural apoptosis, or programmed cell death. nih.govnih.gov Rutin has been found to diminish the expression of the pro-apoptotic protein p53 in the ischemic rat brain. nih.govresearchgate.net By suppressing p53 and increasing the activity of endogenous antioxidant enzymes, rutin helps to prevent the morphological changes associated with neuronal death following an ischemic event. nih.govresearchgate.net This anti-apoptotic role is crucial for preserving neuronal integrity and function after brain injury. nih.gov

Reduction of Neuroinflammatory Processes

Neuroinflammation is a critical factor in the progression of many neurodegenerative diseases, characterized by the activation of glial cells (microglia and astrocytes) and the release of inflammatory cytokines. researchgate.netnih.gov Rutin has been shown to exert potent anti-neuroinflammatory effects. researchgate.netresearchgate.net In a mouse model of Alzheimer's disease (APPswe/PS1dE9 transgenic mice), rutin treatment downregulated microgliosis and astrocytosis in the brain. researchgate.net

Furthermore, rutin significantly reduces the production of pro-inflammatory cytokines. researchgate.netnih.gov Studies have shown that rutin can decrease the levels of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in the brain. researchgate.netnih.govijpsonline.com In Tau-P301S mice, a model for tauopathy, rutin treatment suppressed gliosis and neuroinflammation by downregulating the NF-κB pathway, a key regulator of inflammation. nih.gov By modulating these inflammatory responses, rutin helps to create a less toxic environment for neurons, thereby reducing neurodegenerative damage. researchgate.netijpsonline.com

Impact on Neuropathological Models (e.g., Amyloid-β aggregation, models of sporadic dementia of Alzheimer type)

A pathological hallmark of Alzheimer's disease is the aggregation of soluble amyloid-β (Aβ) peptides into toxic oligomers and fibrillar plaques. researchgate.netnih.govnih.gov Research has demonstrated that rutin can directly interfere with this process. In vitro studies show that rutin can dose-dependently inhibit the fibrillization of Aβ42 and reduce the cytotoxicity induced by Aβ aggregates in neuroblastoma cells. nih.govresearchgate.net

In vivo studies support these findings. In APPswe/PS1dE9 transgenic mice, rutin administration significantly decreased the levels of soluble Aβ oligomers, which are considered the most neurotoxic form of Aβ aggregates. researchgate.net By reducing the Aβ burden and attenuating the associated oxidative stress and neuroinflammation, rutin has been shown to improve spatial memory and attenuate memory deficits in these Alzheimer's model mice. researchgate.netnih.gov Another study found that sodium rutin, a more soluble form, ameliorates Alzheimer's-like pathology by enhancing the clearance of Aβ by microglia. nih.gov These results highlight rutin's potential as a therapeutic agent by targeting the key pathological cascade in Alzheimer's disease. researchgate.netnih.gov

Effects on Hyperkinetic Movement Disorders in Experimental Models

Rutin has shown protective effects in experimental models relevant to hyperkinetic movement disorders, such as Parkinson's disease, which involves the loss of dopaminergic neurons. nih.govmdpi.com In animal models using the neurotoxin 6-hydroxydopamine (6-OHDA) to induce parkinsonism, rutin treatment has been shown to attenuate behavioral deficits. nih.govpreprints.org

For instance, in a 6-OHDA rat model, rutin treatment improved motor capacity and reduced apomorphine-induced rotational behavior, which is a measure of striatal dopamine receptor hypersensitivity. mdpi.compreprints.orgnih.gov The neuroprotective effects in these models are linked to rutin's ability to protect dopaminergic neurons from oxidative stress. nih.govresearchgate.net By activating antioxidant enzymes and reducing lipid peroxidation in brain regions like the substantia nigra and striatum, rutin helps to preserve neuronal function and improve motor symptoms in these experimental paradigms. nih.govmdpi.comresearchgate.net

Table 3: Summary of Rutin's Neuroprotective Effects in Neuropathological Models

Neuropathological Model Key Pathological Feature Effect of Rutin Reference
Cerebral Ischemia (MCAO in rats) Neural apoptosis, oxidative damage Reduced infarct size, suppressed neuronal loss, diminished p53 expression nih.gov
Alzheimer's Disease (AD) (APPswe/PS1dE9 mice) Amyloid-β aggregation, neuroinflammation Decreased oligomeric Aβ, reduced gliosis and inflammatory cytokines researchgate.net
Tauopathy (Tau-P301S mice) Tau pathology, neuroinflammation Reduced pathological tau, suppressed gliosis via NF-κB pathway nih.gov
Parkinson's Disease (PD) (6-OHDA in rats) Dopaminergic neuron loss, motor deficits Improved motor capacity, reduced rotational behavior mdpi.compreprints.org

Antineoplastic and Chemopreventive Studies of Rutin

Rutin exhibits a multi-faceted approach in combating cancer, targeting various hallmarks of the disease from proliferation to metastasis. mdpi.com Its effects are mediated through the regulation of multiple cellular signaling pathways. mdpi.commdpi.com

Inhibition of Cancer Cell Proliferation and Viability

Rutin has been shown to inhibit the viability and proliferation of a wide array of cancer cells. nih.gov Studies have demonstrated its dose-dependent inhibitory action on human lung (A549), colon (HT29, Caco-2), and hepatocellular (HepG2) carcinoma cells. nih.govresearchgate.net For instance, in HepG2 liver cancer cells, Rutin demonstrated a dose-dependent inhibition of cell viability with a calculated IC50 value of 52.7 μmol L-1. researchgate.net Similarly, research on human renal cancer cells (786-O) showed a significant, concentration-dependent decrease in cell viability, with a notable effect observed at a 50-µM concentration. nih.gov In human colon adenocarcinoma cells (SW480), Rutin has also been found to exert cytotoxic effects. mdpi.com The antiproliferative effects have been observed in various other cancer cell lines, including those of the breast, prostate, and glioblastoma. mdpi.comnih.gov

Table 1: Effect of Rutin on Cancer Cell Viability and Proliferation

Cancer Cell LineCancer TypeObserved EffectKey Findings
A549Lung CancerInhibited viabilityDemonstrated potential as an anticancer agent against lung carcinogenesis. nih.gov
HT29, Caco-2Colon CancerInhibited viability and proliferationShowed growth inhibition in a dose- and time-dependent manner. nih.govaacrjournals.org
HepG2Liver CancerInhibited viability (IC50: 52.7 µM/L)Significantly prohibited liver cancer cell proliferation. researchgate.net
786-ORenal CancerDecreased cell viability (IC50: 45.2 µM)Showed a clear concentration-dependent cytotoxic effect. nih.gov
LAN-5NeuroblastomaInhibited growthSignificantly inhibited the growth of human neuroblastoma cells. nih.gov
CaskiCervical CancerDose-dependent antiproliferative effectsLed to a reduction in cancer cell proliferation. nih.gov

Induction of Cell Cycle Arrest and Programmed Cell Death (Apoptosis)

A key mechanism of Rutin's anticancer activity is its ability to induce cell cycle arrest and apoptosis. nih.gov It has been shown to halt the cell cycle at various phases, thereby preventing cancer cell division. For example, Rutin can induce G2/M phase arrest in human glioblastoma and neuroblastoma (LAN-5) cells. nih.govnih.gov In other cancer types, such as cervical cancer (Caski and HeLa cells), it prompts a G0/G1 phase arrest. nih.govnih.gov This cell cycle disruption is often a precursor to apoptosis.

Rutin triggers apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.commdpi.com It modulates the expression of key apoptosis-regulating proteins. nih.gov Studies have consistently shown that Rutin treatment leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the critical Bax/Bcl-2 ratio. nih.govnih.govnih.govmdpi.com This shift promotes the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (such as caspase-3, -8, and -9), the executioners of apoptosis. mdpi.comnih.govnih.gov In human prostate cancer cells, Rutin was found to downregulate the expression of mutant p53 protein, a key gene involved in cell cycle control and apoptosis. nih.gov

Modulation of Oncogenic Signaling and Gene Expression (e.g., BCL2, MYCN mRNA)

Rutin's influence extends to the genetic level, where it modulates the expression of oncogenes and oncosuppressive genes. A significant target is the B-cell lymphoma 2 (BCL2) gene, an anti-apoptotic gene. Research across various cancer cell lines, including neuroblastoma and cervical cancer, has demonstrated Rutin's ability to decrease the expression of BCL2 mRNA. nih.govnih.govtbzmed.ac.ir This reduction in BCL2 contributes to a lower threshold for apoptosis induction in cancer cells. nih.gov

Furthermore, Rutin has been shown to specifically target the MYCN oncogene, which is often amplified in aggressive neuroblastomas. mdpi.com Studies on the human neuroblastoma cell line LAN-5 revealed that Rutin can significantly abrogate MYCN mRNA levels. nih.govnih.gov This downregulation of a key driver of tumor progression highlights Rutin's potential as a therapeutic agent for MYCN-dependent tumors. mdpi.comnih.gov

Table 2: Modulation of Oncogenic Gene Expression by Rutin

Gene TargetCancer Type/Cell LineEffect of RutinMechanistic Implication
BCL2Neuroblastoma (LAN-5), Cervical Cancer, Oral Cancer (HN5)Decreased mRNA expression, leading to a lower Bcl-2/Bax ratio. nih.govnih.govtbzmed.ac.irPromotes apoptosis by reducing anti-apoptotic protection. nih.gov
MYCNNeuroblastoma (LAN-5)Reduced mRNA levels. nih.govnih.govInhibits a key driver of tumor proliferation and malignancy in aggressive neuroblastoma. mdpi.comnih.gov

Anti-Angiogenic and Anti-Metastatic Investigations

The formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis) are critical for tumor growth and progression. Rutin has demonstrated potential in inhibiting both of these processes. mdpi.com

Its anti-angiogenic effects are partly attributed to its ability to diminish the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that stimulates angiogenesis. mdpi.com In studies on SW480 colon cancer cells and B16F-10 melanoma cells, Rutin was shown to markedly suppress the expression of VEGF. mdpi.com In some breast cancer cell lines (MDA-MB-231 and MCF-7), however, conflicting results have been observed, with Rutin increasing VEGFA expression. nih.gov

Rutin also interferes with metastasis by inhibiting the adhesion and migration of cancer cells. nih.gov In human lung (A549) and colon (HT29) cancer cells, Rutin was found to decrease their adhesion to extracellular matrix proteins and impair their migratory capabilities. mdpi.comnih.gov This suggests that Rutin can disrupt the initial steps required for cancer cells to invade surrounding tissues and spread to distant organs.

Cardiovascular and Vasoprotective Actions of Rutin

Rutin is recognized for its beneficial effects on the cardiovascular system, where it acts as a vasoprotective and cardioprotective agent. nih.gov These properties are linked to its antioxidant and anti-inflammatory activities. nih.govfrontiersin.org

Regulation of Capillary Integrity and Permeability

One of the hallmark vasoprotective effects of Rutin is its ability to stabilize capillaries and regulate their permeability. nih.gov The integrity of the endothelial barrier, which lines all blood vessels, is crucial for controlling the passage of fluids, proteins, and cells between the blood and surrounding tissues. mdpi.com Dysregulation of this barrier can lead to conditions like edema. chp.edu

Rutin has been used therapeutically to decrease capillary fragility. Its mechanism involves strengthening the capillary walls and reducing their permeability, thereby preventing excessive leakage. This action is fundamental to its use in conditions associated with chronic venous insufficiency and other vascular disorders. While the precise molecular mechanisms are still under investigation, its role as a capillary stabilizing agent is well-established.

Anti-Thrombotic and Fibrinolytic Properties

Rutin, a prominent bioflavonoid, has demonstrated significant anti-thrombotic and fibrinolytic properties in various studies. It is known to interfere with blood clot formation and has been identified as a potent inhibitor of protein disulfide isomerase (PDI), an enzyme crucial for thrombus formation. This inhibition of PDI is a key mechanism behind rutin's anti-thrombotic effects.

In experimental models, rutin has been shown to prevent blood clots. elsevierpure.com Studies in mice have demonstrated its ability to inhibit both platelet accumulation and fibrin generation during the formation of a thrombus. elsevierpure.com This dual action is noteworthy as arterial clots are typically rich in platelets, while venous clots are rich in fibrin. elsevierpure.com The ability of a single agent to target both types of clots suggests a broad therapeutic potential. elsevierpure.com

Further research has elucidated that rutin can prolong activated partial thromboplastin time (aPTT) and prothrombin time (PT), which are key measures of blood coagulation. researchgate.net It also reduces the activity of thrombin, a pro-coagulant protein. researchgate.net In vivo studies have confirmed that rutin offers significant protection against acute thromboembolism induced by collagen and epinephrine or thrombin in mice. researchgate.net These findings underscore rutin's potential as an anti-thrombotic agent for cardiovascular diseases. researchgate.net The effectiveness of rutin in preventing blood clots is attributed to its ability to block the enzyme protein disulfide isomerase (PDI), which is involved in the clotting process. nih.gov

Myocardial Protective Mechanisms in Experimental Models

Rutin has exhibited considerable protective effects on the myocardium in various experimental models of cardiac injury. Its cardioprotective actions are often attributed to its potent antioxidant and anti-inflammatory properties.

In models of myocardial ischemia-reperfusion (I/R) injury, rutin has been shown to reduce the size of the myocardial infarct and decrease apoptosis (programmed cell death) of myocardial cells. frontiersin.org It also mitigates the damage to cardiomyocytes, the muscle cells of the heart. frontiersin.org The protective mechanism involves the downregulation of the NF-κB/NLRP3/pyroptosis pathway. frontiersin.org Specifically, rutin treatment leads to a decrease in the expression of NLRP3, cleaved caspase-1, and cleaved gasdermin D proteins, which are all involved in the inflammatory process of pyroptosis. frontiersin.org Furthermore, rutin enhances the viability of myocardial cells under hypoxic/reoxygenation conditions and reduces the levels of reactive oxygen species (ROS), lactate dehydrogenase (LDH), and inflammatory factors such as IL-1β, TNF-α, and IL-18. frontiersin.org

In diabetic rat models, rutin administration has been found to attenuate myocardial dysfunction. clevelandclinic.org It helps in improving cardiac function and reducing the detrimental changes associated with diabetic cardiomyopathy. clevelandclinic.org Studies have also shown that in both normal and diabetic rats subjected to myocardial infarction, rutin can significantly limit the infarct size and partially attenuate lipid peroxidation. wikipedia.org

Modulation of Renin-Angiotensin System Components

The renin-angiotensin system (RAS), or renin-angiotensin-aldosterone system (RAAS), is a hormonal system that plays a crucial role in regulating blood pressure and fluid balance. nih.govnih.govnih.gov Rutin has been shown to modulate key components of this system, contributing to its antihypertensive effects.

Research indicates that rutin can inhibit the angiotensin-converting enzyme (ACE), an enzyme that converts angiotensin I to the potent vasoconstrictor angiotensin II. frontiersin.orginnovareacademics.innih.gov By inhibiting ACE, rutin helps to reduce the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure. frontiersin.org

Furthermore, studies in uninephrectomized hypertensive rats have revealed that rutin can also inhibit the angiotensin II type 1 receptor (ATR1) and the mineralocorticoid receptor (MCR). innovareacademics.in This multi-target inhibition of the RAS by rutin is comparable to the action of classic ACE inhibitors like lisinopril. innovareacademics.in In isoproterenol-induced myocardial injury models, rutin administration was observed to repress the increase in plasma angiotensin II and aldosterone levels. mdpi.com This suggests that rutin's cardioprotective effects may also be mediated through its modulation of the renin-angiotensin system. mdpi.com

Rutin's Effect on Renin-Angiotensin System Components Mechanism of Action Outcome
Angiotensin-Converting Enzyme (ACE)InhibitionReduced production of Angiotensin II
Angiotensin II Type 1 Receptor (ATR1)InhibitionBlockade of Angiotensin II effects
Mineralocorticoid Receptor (MCR)InhibitionReduced aldosterone signaling

Antimicrobial and Antiviral Efficacy of Rutin

Rutin has demonstrated a broad spectrum of antimicrobial and antiviral activities, making it a subject of interest in the search for new therapeutic agents.

Antibacterial Properties and Resistance Modulation

Rutin has been extensively studied for its antibacterial activity against a variety of bacterial strains. innovareacademics.in It has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. nih.gov For instance, it can inhibit the growth of Escherichia coli, Proteus vulgaris, Shigella sonnei, and Klebsiella sp. innovareacademics.in It has also demonstrated activity against Pseudomonas aeruginosa and Bacillus subtilis. innovareacademics.in

One of the significant aspects of rutin's antibacterial properties is its ability to modulate antibiotic resistance. Rutin can act synergistically with conventional antibiotics, enhancing their efficacy against resistant bacteria. mdpi.com For example, it has been shown to have a synergistic effect with amikacin against E. coli. mdpi.com The proposed mechanism involves the disruption of the bacterial cell membrane by rutin, which allows the antibiotic to penetrate the cell more easily. mdpi.com Rutin has also been observed to enhance the antibacterial activity of other flavonoids against Bacillus cereus and Salmonella enteritidis. innovareacademics.in Furthermore, rutin can inhibit the formation of bacterial biofilms, which are communities of bacteria that are notoriously difficult to treat with antibiotics. nih.gov

Bacterial Strain Effect of Rutin
Escherichia coliInhibition of growth, synergistic effect with amikacin
Proteus vulgarisInhibitory effects
Shigella sonneiInhibitory effects
Klebsiella sp.Inhibitory effects
Pseudomonas aeruginosaAntimicrobial activity
Bacillus subtilisAntimicrobial activity
Bacillus cereusSynergistic enhancement of other flavonoids' activity
Salmonella enteritidisSynergistic enhancement of other flavonoids' activity

Antifungal Activities against Pathogenic Strains

Rutin has also exhibited antifungal properties against several pathogenic fungal strains. It has been shown to be effective against Candida gattii with a minimum inhibitory concentration (MIC) of 60 μg/ml. innovareacademics.in Research has also suggested its therapeutic potential in treating septic arthritis caused by Candida albicans. innovareacademics.in

Interestingly, while rutin alone may have modest antifungal effects against certain strains like Cryptococcus neoformans, its efficacy can be significantly enhanced when used in combination with conventional antifungal drugs such as amphotericin B. This combination can lead to a reduction in the required dose of the antifungal drug, potentially lessening its side effects.

Investigations into Antiviral Mechanisms (e.g., inhibition of RNA viruses like enterovirus A71, influenza A virus, SARS-CoV-2 Mpro)

Rutin has been investigated for its antiviral activity against a range of RNA viruses. It has been reported to decrease the infectivity of enteroviruses. Studies have also explored its potential against influenza A virus.

More recently, with the emergence of the COVID-19 pandemic, rutin has been identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro). This viral enzyme is essential for the replication of the virus. Molecular docking studies have shown that rutin can bind to the active site of Mpro, suggesting a mechanism for its antiviral action. By inhibiting Mpro, rutin could potentially disrupt the viral life cycle.

Virus Proposed Mechanism of Action
Enterovirus A71Reduction of infectivity
Influenza A virusPotential inhibitory effects
SARS-CoV-2Inhibition of the main protease (Mpro/3CLpro)

Gastrointestinal Protective Effects of Rutin

Mechanisms of Gastroprotective Action against Mucosal Injury

Rutin, a natural flavonoid, demonstrates significant protective effects on the gastrointestinal mucosa through a variety of mechanisms. Research indicates that its gastroprotective action is largely attributed to its potent antioxidant and anti-inflammatory properties.

In cases of gastric mucosal injury induced by ischemia-reperfusion, rutin has been shown to mitigate damage by inhibiting oxidative stress and neutrophil infiltration. tandfonline.com A study on rats demonstrated that pretreatment with rutin significantly prevented the increase in gastric mucosal injury index following ischemia-reperfusion. nih.gov This protective effect is associated with a reduction in myeloperoxidase activity, a marker for neutrophil infiltration, and a decrease in malondialdehyde levels, an indicator of lipid peroxidation. tandfonline.comnih.gov Furthermore, rutin was found to prevent the elevation of inducible nitric oxide synthase (iNOS) activity while maintaining constitutive nitric oxide synthase (cNOS) activity, suggesting a role for the nitric oxide pathway in its protective effects. tandfonline.comnih.gov

Against ethanol-induced gastric lesions, rutin's protective mechanism appears to be linked to its anti-lipoperoxidant effects and its ability to enhance the activity of the antioxidant enzyme glutathione peroxidase (GSH-Px). nih.govresearchgate.net Studies have shown that while ethanol exposure increases thiobarbituric acid reactive substances (an index of lipid peroxidation) and decreases GSH-Px activity in the gastric mucosa, pretreatment with rutin can reverse these effects. nih.gov However, in this model, rutin did not significantly alter the ethanol-induced decrease in non-protein sulfhydryl content or the infiltration of neutrophils. nih.govresearchgate.net

The gastrointestinal mucosa has its own array of defense mechanisms, including mucus secretion and adequate mucosal blood flow, which can be compromised by aggressive factors like hydrochloric acid, pepsin, and certain drugs. researchtrends.net Rutin's ability to bolster the mucosal defense system, particularly through its antioxidant capacity, makes it a promising agent for protecting against various forms of gastric injury.

Anti-Ulcerogenic Studies in Experimental Models

The anti-ulcerogenic potential of rutin has been substantiated in various experimental models, where it has shown efficacy in preventing the formation of peptic ulcers. researchgate.netnih.gov Peptic ulcers are lesions in the lining of the stomach or duodenum that result from an imbalance between aggressive and protective factors in the gastrointestinal tract. nih.gov

In animal models, rutin has been demonstrated to protect against gastric ulcers induced by agents such as ethanol and indomethacin (B1671933). mdpi.comnih.gov The protective effect of rutin against indomethacin-induced gastropathy is thought to be mediated by the inhibition of neutrophil infiltration and the suppression of oxidative stress. nih.gov Pre-treatment with rutin in rats was found to reduce the ulcer index, ameliorate histopathological changes, and counteract the oxidative stress and biochemical alterations induced by indomethacin. nih.gov

Furthermore, rutin's anti-inflammatory properties, which include the inhibition of inflammatory mediators and the COX-2 enzyme, are considered to be a significant contributor to its anti-ulcer effects. researchgate.netnih.gov By mitigating the inflammatory response in the gastric mucosa, rutin helps to maintain the integrity of the mucosal barrier and prevent the formation of ulcers.

The following table summarizes the findings of a study on the protective effect of rutin against ischemia-reperfusion (I/R) induced gastric mucosal injury in rats. nih.gov

Treatment GroupGastric Mucosal Injury IndexMyeloperoxidase Activity (% reduction)Malondialdehyde Levels (% reduction)
I/R Group116.7 ± 21.5--
Rutin (50 mg/kg) + I/R73.4 ± 14.824.627.4
Rutin (100 mg/kg) + I/R65.9 ± 9.641.340.3
Rutin (200 mg/kg) + I/R26.9 ± 5.753.150.7

Hepatic and Renal Protective Research on Rutin

Rutin has demonstrated significant hepatoprotective and nephroprotective effects against a variety of toxins in numerous studies. nih.govnih.gov Its protective mechanisms are primarily linked to its antioxidant, anti-inflammatory, and anti-apoptotic properties. nih.gov

In instances of toxicity induced by compounds like cadmium and ethanol, rutin has been shown to ameliorate oxidative stress and preserve liver and kidney function. researchgate.net Co-treatment with rutin in rats exposed to cadmium and ethanol resulted in a reduction of malondialdehyde (MDA) levels in the serum, liver, and kidneys, and a decrease in serum cadmium levels. researchgate.net Furthermore, rutin helped to normalize the activities of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST). researchgate.net

Rutin's protective effects extend to toxicity induced by plastic compounds like bisphenol A (BPA) and phthalates. arakmu.ac.ir In rats exposed to these plasticizers, rutin supplementation was able to restore the lipid profile, reduce levels of diagnostic markers for liver and kidney damage, and mitigate oxidative stress by lowering MDA levels and increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). arakmu.ac.ir

The antioxidant effects of rutin are a key component of its protective action. nih.gov It enhances the activity of antioxidant enzymes such as glutathione S-transferase (GST), catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx), and increases the content of reduced glutathione (GSH). nih.govnih.gov Its anti-inflammatory effects are mediated through the inhibition of various inflammatory markers, and its anti-apoptotic effects involve the inhibition of caspases and the elevation of the anti-apoptotic protein Bcl-2. nih.govnih.gov

The table below presents data on the effect of rutin on liver and kidney function markers in rats exposed to plasticizers (DBP + BPA). arakmu.ac.ir

ParameterControlDBP + BPADBP + BPA + Rutin
Serum Urea (mg/dL)25.542.539.5
Serum Creatinine (mg/dL)0.881.351.12
Liver MDA (nmol/mg protein)1.22.81.5
Kidney MDA (nmol/mg protein)1.53.21.8
Liver SOD (U/mg protein)18.510.216.8
Kidney SOD (U/mg protein)20.111.518.2
Liver CAT (U/mg protein)35.220.532.1
Kidney CAT (U/mg protein)38.622.435.8

Anti-Diabetic Mechanisms of Rutin

Rutin has been identified as a promising natural compound for the management of diabetes due to its multifaceted anti-diabetic properties. sciencechronicle.org Its mechanisms of action are diverse and target several key pathways involved in the pathogenesis of diabetes and its complications. nih.govnih.gov

One of the primary anti-diabetic effects of rutin is its ability to lower blood glucose levels. sciencechronicle.org This is achieved through several mechanisms, including:

Decreased carbohydrate absorption: Rutin can inhibit the absorption of carbohydrates from the small intestine. sciencechronicle.orgnih.gov

Stimulation of insulin secretion: It has been shown to stimulate the secretion of insulin from pancreatic beta-cells. sciencechronicle.orgnih.gov

Enhanced glucose uptake: Rutin can increase the uptake of glucose by tissues. sciencechronicle.orgnih.gov

Inhibition of gluconeogenesis: It can inhibit the production of glucose in the liver. sciencechronicle.orgnih.gov

Beyond its effects on blood glucose, rutin also plays a crucial role in protecting against diabetic complications. sciencechronicle.org It achieves this by reducing the formation of harmful substances such as sorbitol, reactive oxygen species (ROS), and advanced glycation end-products (AGEs), all of which contribute to the development of complications like nephropathy, neuropathy, and liver damage. sciencechronicle.orgnih.gov

In the context of diabetic nephropathy, rutin has been shown to improve kidney function by reducing proteinuria and lowering levels of blood urea nitrogen and serum creatinine. sciencechronicle.org In diabetic neuropathy, it can alleviate symptoms such as hyperalgesia and allodynia, which are attributed to its anti-inflammatory and antioxidant actions. sciencechronicle.org

The antioxidant properties of rutin are central to its anti-diabetic effects. emanresearch.orgfrontiersin.org By scavenging free radicals and reducing oxidative stress, rutin helps to protect pancreatic beta-cells from damage and preserve their function. nih.govfrontiersin.org It can also modulate various signaling pathways involved in glucose metabolism and insulin signaling. frontiersin.org

Protective Effects of Rutin on Reproductive System Function

Impact on Spermatogenesis and Testicular Oxidative Balance

Rutin has demonstrated protective effects on the male reproductive system, particularly in mitigating testicular oxidative stress and improving spermatogenesis. ejgm.co.ukejgm.co.uk Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, can lead to cellular damage in the testes and impair sperm function. ejgm.co.uk

In studies involving gentamycin-induced testicular oxidative stress in rats, pretreatment with rutin was found to be effective in reducing this damage. ejgm.co.ukejgm.co.uk Rutin administration led to a significant and dose-dependent decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and an increase in the levels of the antioxidant enzymes superoxide dismutase (SOD) and catalase in the testicular tissue. ejgm.co.ukejgm.co.uk This resulted in improved sperm parameters, including sperm count, motility, and viability, as well as a restoration of normal testicular architecture. ejgm.co.ukejgm.co.uk

Similarly, in a model of type 1 diabetes-induced testicular dysfunction, rutin, in combination with insulin, was shown to protect against the detrimental effects of hyperglycemia on sperm quality. nih.gov The treatment helped to normalize sperm parameters, reduce MDA levels, and increase SOD and catalase levels in the testes. nih.gov

Rutin's protective effects are also evident in cases of testicular toxicity induced by heavy metals like cadmium. nih.gov In rats exposed to cadmium and ethanol, rutin co-administration protected against a decrease in epididymal sperm number and serum testosterone levels, and a reduction in the percentage of abnormal spermatozoa. nih.gov The underlying mechanism is thought to involve the induction of glutathione (GSH) and glutathione peroxidase (GSH-Px) activities, which helps to counteract the oxidative stress induced by the toxins. nih.gov

The following table summarizes the effects of rutin on sperm parameters and oxidative stress markers in gentamycin-treated rats. ejgm.co.uk

Amelioration of Chemically-Induced Reproductive Toxicity

Rutin has demonstrated significant protective effects against reproductive toxicity induced by chemotherapeutic agents such as cyclophosphamide and cisplatin. nih.govnih.gov Mechanistic studies suggest that rutin's antioxidant properties play a central role in mitigating the damage caused by these chemicals to the male reproductive system. researchgate.net

In preclinical models involving male rats, administration of cyclophosphamide resulted in a marked decrease in sperm count, motility, and daily sperm production, alongside a significant increase in the rate of abnormal sperm morphology. nih.gov Co-treatment with rutin, however, effectively prevented these deteriorations, helping to maintain normal sperm parameters. nih.govresearchgate.net The protective action of rutin extends to the enzymatic level within the testes and epididymis. For instance, rutin was found to counteract the cyclophosphamide-induced reduction of key steroidogenic enzymes, 3β-hydroxysteroid dehydrogenase (3β-HSD) and 17β-hydroxysteroid dehydrogenase (17β-HSD), which are crucial for testosterone synthesis. nih.gov

Similarly, rutin has shown ameliorative effects against cisplatin-induced testicular damage. nih.gov Cisplatin is known to cause significant oxidative stress, leading to a reduction in seminiferous tubule diameter, degeneration of germinal epithelium, and a decrease in the number of spermatogonia, spermatocytes, and spermatids. nih.gov Rutin co-treatment was observed to reverse these histological damages and restore normal spermatogenesis. nih.gov Furthermore, it significantly countered the cisplatin-induced increase in thiobarbituric acid reactive substances (TBARS), a key marker of lipid peroxidation, while bolstering the levels of antioxidant enzymes like catalase (CAT) and superoxide dismutase (SOD). nih.govresearchgate.net

Table 1: Effect of Rutin on Chemically-Induced Reproductive Toxicity Markers in Rats

ToxicantParameterEffect of Toxicant AloneEffect of Co-treatment with RutinReference
CyclophosphamideSperm CountSignificantly DecreasedSignificantly Higher than Toxicant Group nih.gov
Sperm MotilitySignificantly DecreasedSignificantly Better than Toxicant Group nih.gov
Abnormal Sperm MorphologySignificantly IncreasedSignificantly Lower than Toxicant Group nih.gov
3β-HSD & 17β-HSD ActivityDecreasedSignificantly Increased vs. Toxicant Group nih.gov
CisplatinDaily Sperm ProductionSignificantly DecreasedReversed the Toxic Effect researchgate.net
Seminiferous Tubule DiameterReducedRestored Towards Normal nih.gov
Testicular TBARS LevelsIncreasedSignificantly Decreased vs. Toxicant Group nih.gov

Dermatological Applications and Photoprotective Research of Rutin

Rutin is increasingly recognized for its potential in dermatological and cosmetic applications, primarily owing to its antioxidant and anti-inflammatory properties. cmsderm.ca Research has highlighted its role in skin aging and photoprotection. nih.govnih.gov As a potent antioxidant, rutin can neutralize free radicals generated by environmental stressors like ultraviolet (UV) radiation, thereby protecting skin cells from oxidative damage. researchgate.net

Clinical studies have explored the anti-aging effects of rutin when applied topically. In a double-blind study involving human subjects, a cream containing rutin applied for four weeks led to measurable improvements in skin elasticity and a reduction in the length, area, and number of wrinkles. nih.gov In vitro experiments on human dermal fibroblasts support these findings, showing that rutin can increase the expression of collagen (specifically COL1A1) and decrease the expression of matrix metallopeptidase 1 (MMP1), an enzyme that degrades collagen and contributes to skin aging. nih.gov

Attenuation of Ultraviolet B (UVB)-Induced Skin Inflammation

Exposure to UVB radiation is a primary cause of skin inflammation, characterized by erythema, edema, and the release of various pro-inflammatory mediators. nih.gov Rutin has been investigated for its capacity to mitigate these inflammatory responses. Its mechanism of action involves the suppression of key inflammatory enzymes and signaling pathways activated by UVB exposure. nih.gov

In a pivotal study using a mouse skin model, the topical application of rutin prior to UVB irradiation was shown to significantly inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). nih.govmdpi.com Both COX-2 and iNOS are critical enzymes in the inflammatory cascade, leading to the production of prostaglandins and nitric oxide, respectively, which are key mediators of inflammation and vasodilation seen in sunburn. mednexus.org The study suggested that rutin's inhibitory effect on COX-2 and iNOS expression could be attributed to its ability to suppress the p38 MAP kinase and JNK signaling pathways, which are activated by UVB radiation. nih.gov By downregulating these pathways, rutin effectively attenuates the downstream inflammatory cascade, reducing the severity of the skin's inflammatory response to UVB damage. nih.gov

Reduction of Epidermal Hyperplasia in Skin Models

Epidermal hyperplasia, a thickening of the epidermis, is a common response to chronic irritation, inflammation, and exposure to certain chemical tumor promoters or UV radiation. nih.govnih.gov Research indicates that rutin can effectively reduce this condition in skin models.

In studies on mouse skin, topical application of rutin before UVB irradiation was found to reduce the resulting epidermal hyperplasia. nih.gov This anti-hyperplastic effect is closely linked to its anti-inflammatory properties. By inhibiting UVB-induced inflammatory markers like COX-2, rutin helps to control the chronic inflammatory state that can drive the excessive proliferation of keratinocytes, leading to the thickening of the skin. nih.gov

Beyond UVB-induced models, the effect of various agents on hyperplasia is often studied using chemical promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov TPA is known to induce significant epidermal hyperplasia and inflammation. nih.govnih.gov While direct studies on rutin's effect on TPA-induced hyperplasia are limited, its known inhibitory action on inflammatory pathways, such as those involving COX-2, suggests a potential mechanism for controlling such proliferative skin conditions. nih.gov

Table 2: Effect of Rutin on Dermatological Markers

Application/ModelParameterObserved Effect of RutinReference
Human Skin (Topical Cream)Skin ElasticityIncreased nih.gov
Wrinkle Length, Area, and NumberDecreased nih.gov
UVB-Irradiated Mouse SkinCOX-2 ExpressionSignificantly Inhibited nih.gov
iNOS ExpressionSignificantly Inhibited nih.gov
Epidermal HyperplasiaReduced nih.gov
Human Dermal Fibroblasts (in vitro)COL1A1 (Collagen) mRNA ExpressionIncreased nih.gov
MMP1 mRNA ExpressionDecreased nih.gov

Pharmacokinetic Profiles and Strategies for Rutin Bioavailability Enhancement

In Vivo Absorption and Metabolic Fate of Rutin (B1680289)

Rutin exhibits poor absorption in the gastrointestinal tract, with oral bioavailability reported to be less than 5% in some animal models. researchgate.net This low absorption is primarily due to its hydrophilic nature, which restricts its ability to readily diffuse across cell plasma membranes. jfda-online.com

The in vivo fate of rutin involves significant metabolic transformation. As a flavonoid glycoside, rutin is generally hydrolyzed by intestinal and/or bacterial enzymes into its aglycone form, quercetin (B1663063). jfda-online.com Quercetin, being more lipophilic than rutin, is subsequently absorbed. jfda-online.com Following absorption, quercetin undergoes further metabolism, primarily through phase II enzymes, leading to the formation of highly hydrophilic conjugates, such as sulfates and glucuronides. frontiersin.orgjfda-online.com These conjugated metabolites of quercetin are predominantly detected in the bloodstream, while intact rutin and quercetin are typically not found. jfda-online.com For instance, studies in rats have shown that after oral administration of rutin, only sulfates and glucuronides of quercetin are present in circulation. jfda-online.com Peak plasma concentrations of quercetin, following rutin administration, have been observed around 6 to 7 hours, with complete clearance within 24 hours in some human subjects. miloa.eu The gut microbiota plays a pivotal role in this metabolic process, contributing enzymatic functions that cleave the heterocyclic C-ring of flavonoids, leading to the formation of various bioactive products, including hydroxylated phenylpropionic acids like 3-hydroxyphenylacetic acid (3-HPAA). researchgate.net

Table 1: Key Pharmacokinetic Characteristics of Rutin

CharacteristicObservationReference
Oral Bioavailability (e.g., SD rats)< 5% researchgate.net
Primary Absorption FormQuercetin (after hydrolysis) jfda-online.com
Major Circulating MetabolitesQuercetin sulfates and glucuronides jfda-online.com
Peak Plasma Concentration (Quercetin from Rutin)~6-7 hours miloa.eu
Clearance Time (Quercetin from Rutin)~24 hours miloa.eu

Advanced Delivery Systems for Optimized Rutin Pharmacokinetics

To overcome the challenges of rutin's poor solubility and bioavailability, various advanced delivery systems have been developed. These innovative formulations aim to enhance its absorption, stability, and ultimately, its therapeutic efficacy. researchgate.netnih.govscilit.com Common nano-delivery systems include liposomes, nanoparticles, hydrogels, inclusion compounds, and nanoemulsions. mdpi.com

Cyclodextrin-Based Inclusion Complexes

Cyclodextrins (CDs) are cyclic oligosaccharides known for their unique structure, featuring a hydrophobic inner cavity and a hydrophilic outer surface. nih.govpharmascigroup.us This characteristic enables them to form inclusion complexes with poorly water-soluble drugs like rutin, thereby improving their aqueous solubility, dissolution rate, and membrane permeability. nih.govpharmascigroup.usnih.gov

Research has demonstrated that complexation of rutin with 2-hydroxypropyl-beta-cyclodextrin (B2473086) (HP-β-CyD) significantly enhances its solubility, dissolution rate, and oral bioavailability. pharmascigroup.usnih.govresearchgate.net HP-β-CyD also plays a crucial role in stabilizing rutin, inhibiting its hydrolysis in alkaline buffer solutions and rat small intestinal homogenates, which suggests improved stability within the gastrointestinal tract. nih.govresearchgate.net In studies involving beagle dogs, the administration of rutin complexed with HP-β-CyD resulted in significantly higher plasma levels of homovanillic acid (HVA), a major stable metabolite of rutin, compared to administration of rutin alone. nih.govresearchgate.net This indicates a substantial increase in rutin's oral bioavailability. nih.govresearchgate.net Other cyclodextrins, such as β-cyclodextrin (β-CD), have also been shown to improve rutin's solubility and stability. nih.gov Various methods, including co-precipitation, wet grinding, and kneading, have been successfully employed to synthesize rutin-cyclodextrin complexes, all contributing to enhanced solubility. rsc.org

Table 2: Impact of Cyclodextrin (B1172386) Complexation on Rutin Bioavailability

FormulationEffect on Rutin (or its Metabolite)Reference
Rutin aloneLower plasma levels of HVA nih.govresearchgate.net
Rutin + HP-β-CyDSignificantly higher plasma levels of HVA nih.govresearchgate.net

Nanoparticle-Mediated Encapsulation (e.g., Solid Lipid Nanoparticles, Nanoemulsions)

Nanoparticle-mediated encapsulation offers a versatile approach to enhance the delivery and pharmacokinetic profile of rutin. nih.govmdpi.com

Solid Lipid Nanoparticles (SLNs): SLNs are colloidal systems that hold significant promise as drug delivery vehicles due to their low toxicity, large surface area, and ability to prolong drug release, improve cellular uptake, and enhance drug solubility and bioavailability. nih.gov Rutin-loaded SLNs have been successfully formulated, demonstrating a sustained release profile of approximately 50% over 72 hours. nih.gov These nanoparticles, typically spherical with an average diameter of around 100 nm, have been shown to enhance the bioavailability of poorly soluble compounds. cncb.ac.cnoup.com In diabetic rats, nano-encapsulated rutin within solid lipid nanoparticles led to enhanced bioavailability and effective control of hyperglycemic conditions. researchgate.net

Nanoemulsions: Nanoemulsions are another effective strategy for improving the delivery of poorly water-soluble drugs like rutin. ijndd.inmdpi.com Rutin-loaded nanoemulsions (RT-NEs) have been developed to enhance central nervous system (CNS) delivery and overcome the limitations of rutin's low oral bioavailability, which is typically around 4%. ijndd.innih.gov These formulations can be prepared using techniques such as spontaneous emulsification or high-pressure homogenization. ijndd.intandfonline.com Optimized RT-NEs exhibit desirable characteristics, including small particle sizes (e.g., 127 nm to 228.60 nm) and good drug content and stability. ijndd.intandfonline.com In vitro diffusion studies have consistently shown a significantly higher release of rutin from nanoemulsion formulations compared to plain drug suspensions (e.g., approximately 90% release from nanoemulsions versus 20% from plain drug suspension within 2 hours). ijndd.innih.gov Nanoemulsions also contribute to a sustained release profile of the encapsulated drug. tandfonline.com

Co-crystallization and Other Formulation Strategies

Beyond cyclodextrin complexes and nanoparticles, other advanced formulation strategies are being explored to improve rutin's pharmacokinetic profile.

Co-crystallization: Cocrystal technology is an emerging and promising method to enhance the pharmacokinetic properties of poorly soluble compounds without altering their fundamental molecular structure. researchgate.netnih.gov A notable example is cocrystal rutin, which is formed by co-crystallizing rutin with an edible coformer. This innovative formulation has been shown to dramatically increase rutin's water solubility by approximately 40 times and its oral bioavailability by 5 times compared to conventional rutin products. cocrystaltech.com Cocrystals are stable crystalline forms that can significantly improve the solubility and dissolution rate of poorly water-soluble drugs, leading to enhanced bioavailability. nih.govijpsjournal.com

Correlating Formulation with Biological Efficacy

The primary objective of developing advanced rutin formulations is to translate improved pharmacokinetic profiles into enhanced biological efficacy. Research findings consistently demonstrate a strong correlation between optimized rutin delivery systems and amplified therapeutic outcomes. scilit.com

For instance, the increased oral bioavailability achieved through HP-β-CyD complexation of rutin, evidenced by higher plasma levels of its metabolite (HVA), directly contributes to improved biological effects due to enhanced solubility, faster dissolution, and greater gastrointestinal stability. nih.govresearchgate.net Cocrystal rutin, with its significantly improved solubility and bioavailability, has shown enhanced hypoglycemic and cardioprotective effects at the same dosage, and has also been effective in reducing skin wrinkles. cocrystaltech.com

In the realm of nanotechnology, rutin-loaded solid lipid nanoparticles have exhibited superior anticancer and antibacterial activities in vitro compared to pure rutin, by inducing apoptosis and generating reactive oxygen species. mdpi.com Similarly, rutin nanoemulsions have demonstrated dramatically enhanced anticancer and antiangiogenic activities, proving more efficacious against prostate cancer cell lines at lower concentrations than pure rutin. ijndd.innih.gov The increased solubility achieved through rutin-cyclodextrin complexes can also lead to improved antioxidant activity. rsc.org Furthermore, HP-β-CD-stabilized rutin nanocrystals dispersed in a hydrogel significantly inhibited edema in a carrageenan-induced rat paw edema model, highlighting the therapeutic benefits of improved solubility and dissolution. mdpi.com These findings underscore that successful formulation strategies directly translate into improved biological efficacy for rutin.

Pre Clinical Research Methodologies and Experimental Models for Rutin Studies

In Vitro Cell Culture Models for Mechanistic Elucidation

In vitro cell culture systems are fundamental tools for dissecting the molecular mechanisms underlying Rutocide's biological effects. These models allow for controlled investigations into cellular pathways, protein expression, and genetic regulation in response to the compound. For instance, the human leukemia HL-60 cell line and the murine leukemia WEHI-3 cell line have been used to demonstrate that this compound can induce cell cycle arrest and apoptosis, key mechanisms in its potential anti-cancer activity nih.govresearchgate.net.

In the context of neuroprotection, PC12 cells, a line derived from a pheochromocytoma of the rat adrenal medulla, are used to model neuronal injury. Studies using these cells in serum/glucose deprivation conditions—an in vitro model for ischemia—have shown that this compound can protect against oxidative DNA damage nih.gov. It achieves this by reducing the generation of reactive oxygen species (ROS), inhibiting lipid peroxidation, and modulating the expression of apoptotic proteins such as Bax, Bcl-2, and caspases nih.gov. Furthermore, murine macrophage RAW264.7 cells are employed in inflammation studies. In these models, this compound has been shown to reduce the levels of inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.govresearchgate.net.

Table 1: Examples of In Vitro Cell Culture Models in this compound Research

Cell Line Modelled Condition Mechanistic Insights Gained
HL-60, WEHI-3 Leukemia Induction of apoptosis and cell cycle arrest nih.govresearchgate.net.
PC12 Neuronal Injury / Ischemia Protection against oxidative DNA damage, reduction of ROS, and modulation of apoptotic pathways nih.gov.
RAW264.7 Inflammation Reduction of inflammatory mediators (NO, PGE2) and pro-inflammatory cytokines (TNF-α, IL-6) nih.govresearchgate.net.

| Various Cancer Lines (e.g., PANC-1, MCF-7, A549) | Various Cancers | Inhibition of cell proliferation and stimulation of apoptosis nih.govnih.gov. |

Animal Models for Disease Pathophysiology and Intervention Studies

Animal models are indispensable for studying the effects of this compound in a complex, whole-organism system, providing insights into its efficacy, and bridging the gap between cellular studies and human applications.

Adjuvant-Induced Arthritis: The Complete Freund's Adjuvant (CFA)-induced arthritis model in rats is widely recognized for its similarities to human rheumatoid arthritis nih.govfrontiersin.orgchondrex.com. In this model, subcutaneous administration of CFA into a paw induces a robust inflammatory response nih.govchondrex.com. Studies have demonstrated that this compound administration significantly impedes the progression of arthritis, evidenced by reduced paw swelling, lower arthritis scores, and decreased levels of the pro-inflammatory cytokine TNF-α in the serum nih.govkarger.com. These findings highlight this compound's potent anti-inflammatory and anti-arthritic properties.

Murine Leukemia Models: To assess the in vivo anti-cancer effects of this compound, xenograft models are often utilized. In one such model, human leukemia HL-60 cells are implanted into mice nih.govresearchgate.net. Treatment with this compound resulted in a significant reduction in both tumor weight and volume compared to untreated controls, providing compelling evidence of its tumor growth-inhibiting capabilities nih.govresearchgate.net. Studies have also been conducted using murine leukemia WEHI-3 cells injected into BALB/c mice, further corroborating this compound's cytotoxic effects on leukemia cells in vivo nih.gov.

Myocardial Injury Models: The cardioprotective effects of this compound have been evaluated in several animal models of heart injury. In models of sepsis-induced cardiomyopathy, created by methods like cecal ligation and puncture (CLP) or lipopolysaccharide (LPS) injection in mice, this compound pretreatment was found to alleviate pathological changes in the myocardium, such as inflammatory cell infiltration and interstitial edema nih.govfrontiersin.org. It also reduced serum levels of inflammatory markers (TNF-α, IL-6) and cardiac injury markers nih.govfrontiersin.org. Similarly, in models of myocardial ischemia-reperfusion (I/R) injury, this compound treatment significantly reduced the myocardial infarct area and cell apoptosis acs.orgresearchgate.net. In diabetic rat models, this compound has been shown to attenuate cardiac structural changes and myocardial dysfunction nih.gov.

Table 2: Summary of Animal Models Used in this compound Efficacy Studies

Animal Model Disease/Injury Studied Key Findings on this compound Intervention
Rat (Adjuvant-Induced) Rheumatoid Arthritis Reduced inflammation, oxidative stress, paw edema, and arthritis scores nih.govkarger.com.
Mouse (Xenograft) Leukemia Significant reduction in tumor weight and volume nih.govresearchgate.net.
Mouse (CLP/LPS-Induced) Sepsis-Induced Cardiomyopathy Decreased inflammatory cytokines, reduced myocardial injury, and alleviated pathological changes nih.govfrontiersin.org.
Rat/Mouse (Ischemia-Reperfusion) Myocardial Infarction Reduced infarct size, decreased apoptosis, and attenuation of oxidative stress acs.orgresearchgate.net.

| Rat (Streptozotocin-Induced) | Diabetic Cardiomyopathy | Attenuated cardiac remodeling and myocardial dysfunction nih.gov. |

Advanced Computational and In Silico Approaches

Advanced computational methods, including molecular docking and molecular dynamics (MD) simulations, provide powerful tools for predicting and analyzing the molecular interactions between this compound and its biological targets at an atomic level.

Molecular Docking: This technique is used to predict the preferred orientation and binding affinity of this compound when it interacts with a target protein. For example, docking studies have been performed to analyze the interactions of this compound with the 3CLpro protease of SARS-CoV-2, revealing that it can establish effective interactions with key residues in the catalytic dyad, such as Cys145 and His41 nih.govresearchgate.net. Other docking studies have investigated this compound's binding to cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. These simulations showed that this compound has a high tendency to bind to CDK2 and CDK6 through multiple hydrogen and hydrophobic bonds, suggesting a mechanism for its anti-proliferative effects ejmo.org.

Molecular Dynamics (MD) Simulation: MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the this compound-protein complex. MD studies have been used to confirm the formation of a stable complex between human serum albumin (HSA) and ligands, and to investigate how this compound might compete for binding sites nih.gov. Simulations have also been employed to analyze the interaction mechanisms between this compound and cyclodextrins, which are used to improve its solubility, by calculating parameters like binding energy and analyzing hydrogen bond formation mdpi.com. In the context of CDK inhibition, MD simulations revealed that this compound binding can induce conformational changes in CDK2 and CDK6, potentially inhibiting their activity ejmo.org.

Table 3: Application of In Silico Approaches in this compound Research

Computational Method Target Molecule Key Insights
Molecular Docking SARS-CoV-2 3CLpro Prediction of high binding affinity and interaction with active site residues nih.govresearchgate.net.
Molecular Docking Cyclin-Dependent Kinases (CDK2, CDK6) Identification of binding sites and interactions via hydrogen and hydrophobic bonds ejmo.org.
Molecular Dynamics Simulation This compound-Cyclodextrin Complex Confirmation of stable complex formation and analysis of host-guest interactions mdpi.com.

| Molecular Dynamics Simulation | Human Serum Albumin (HSA) | Evaluation of binding stability and competitive interaction dynamics nih.gov. |

Comparative Efficacy Studies with Other Bioactive Compounds or Therapies

Comparative studies are essential for contextualizing the efficacy of this compound relative to existing therapies or other bioactive compounds. These studies provide a benchmark for its potential therapeutic value.

In the rat model of adjuvant-induced arthritis, the anti-inflammatory effects of this compound were compared with indomethacin (B1671933), a standard nonsteroidal anti-inflammatory drug (NSAID). The results demonstrated that both this compound and indomethacin significantly suppressed inflammation and impeded the progression of the disease nih.gov. Similarly, in a murine xenograft model of human leukemia, the anti-tumor activity of this compound was compared to that of vinblastine, a conventional chemotherapy agent. Both compounds were found to effectively reduce tumor weight and volume nih.govresearchgate.net.

The bioactivity of this compound has also been compared with its derivatives. One study compared this compound with an enzymatically prepared Rutin (B1680289) glycoside nih.govresearchgate.net. While the Rutin glycoside exhibited higher antioxidant activity in radical scavenging assays, both compounds showed similar efficacy in reducing inflammatory markers like NO, PGE2, TNF-α, and IL-6 in cell culture models nih.govresearchgate.net. In an in-vitro study evaluating anti-inflammatory potential, a mouthwash formulated with this compound showed comparable activity to a formulation based on Diclofenac sodium in protein anti-denaturation assays jpmsonline.com.

Table 4: Comparative Efficacy of this compound Against Other Therapies

Comparison Compound(s) Experimental Model Comparative Finding
Indomethacin Adjuvant-Induced Arthritis in Rats Both compounds significantly suppressed inflammation and reduced arthritis scores nih.gov.
Vinblastine Human Leukemia Xenograft in Mice Both this compound and Vinblastine resulted in a reduction of tumor weight and volume nih.govresearchgate.net.
Rutin Glycoside In Vitro Antioxidant & Anti-inflammatory Assays Rutin glycoside showed higher antioxidant activity, but both had similar effects on key inflammatory mediators nih.govresearchgate.net.

| Diclofenac Sodium | In Vitro Protein Denaturation Assay | A this compound-based formulation exhibited anti-inflammatory activity comparable to the Diclofenac sodium formulation jpmsonline.com. |


Patent Landscape and Intellectual Property in Rutin Research

Analysis of Patented Rutin-Related Compositions and Methods

A review of the patent literature reveals a strong focus on developing innovative compositions and methods to enhance the efficacy and applicability of rutin (B1680289). These patents can be broadly categorized into formulations for improved bioavailability, novel derivatives with enhanced properties, and specific applications in cosmetics and medicine.

One of the primary challenges addressed in the patent literature is rutin's low water solubility, which limits its absorption and, consequently, its therapeutic potential. A notable example of a patented solution is a water-soluble composition that includes rutin, L-arginine, and an alkali salt of ascorbic acid. This composition demonstrates significantly improved water solubility and oral absorption of rutin.

Another area of significant patent activity is the development of advanced drug delivery systems. For instance, patents have been granted for rutin-loaded nanovesicles and nanocrystals designed for enhanced topical delivery and stability. The use of nanocrystal technology, in particular, has been shown to increase the saturation solubility of rutin, leading to improved skin penetration and antioxidant activity. Solid dispersions of rutin with various carriers have also been patented as a method to improve its dissolution rate and bioavailability.

In the realm of new chemical entities, patents have been filed for the synthesis of novel rutin derivatives. These include the synthesis of rutin nanotubes and rutin-platinum complexes, which are being explored for their potential in cancer therapy. The synthesis of lipophilic rutin prodrugs, such as decaacetylated rutin, has also been patented, with a focus on improving transport across biological barriers for topical applications. Furthermore, the synthesis of a benzylated derivative of rutin has been developed for cosmetic applications, demonstrating activities relevant to skin aging.

Patented methods related to rutin are not limited to its formulation and derivatives but also encompass its extraction and purification. For example, a patented method for the extraction of rutin from plant materials utilizes water as the sole medium for separation and purification, offering a simpler and more efficient process.

The following table summarizes a selection of patented rutin-related compositions and methods:

Patent FocusDescription of Patented TechnologyKey Innovation
Improved Solubility A water-soluble composition comprising rutin, L-arginine, and an alkali salt of ascorbic acid.Addresses the poor water solubility of rutin to enhance oral absorption.
Topical Delivery Cosmetic and dermatological formulations containing alpha-glucosyl rutin, a derivative with improved stability and solubility.Enhances the applicability of rutin in skincare products for anti-aging and photoprotection.
Drug Delivery Rutin-loaded nanovesicles and nanocrystals.Improves the stability and skin penetration of rutin for topical applications.
Bioavailability Solid dispersions of rutin with various carriers.Increases the dissolution rate and oral bioavailability of rutin.
Novel Derivatives Synthesis of rutin nanotubes and rutin-platinum complexes.Explores the potential of novel rutin structures for applications such as cancer therapy.
Extraction Method A method for extracting and purifying rutin from plant materials using water as the primary solvent.Simplifies the manufacturing process of obtaining pure rutin.

Trends in Intellectual Property for Rutin Derivatives and Formulations

The intellectual property trends for rutin and its derivatives indicate a dynamic and expanding field of research and development. A notable trend is the consistent increase in the number of patent applications filed globally, reflecting the growing commercial interest in rutin's therapeutic and cosmetic potential.

Geographically, the patent landscape is dominated by filings in major markets, including the United States, Europe, and China. This distribution highlights the global nature of rutin research and the key regions where commercialization efforts are concentrated. The increasing number of patents granted over time suggests that more product applications containing rutin are likely to emerge in the future.

An analysis of patent claims reveals a significant focus on overcoming the inherent challenges associated with rutin, particularly its low bioavailability. A large proportion of recent patents are directed towards novel formulations that enhance the solubility and absorption of rutin. This includes the development of nano-formulations, solid dispersions, and complexation with other molecules. This trend underscores the industry's effort to translate the known in vitro benefits of rutin into effective in vivo applications.

Another significant trend is the patenting of new rutin derivatives. Researchers are actively synthesizing and patenting novel chemical modifications of the rutin molecule to enhance its lipophilicity, stability, and therapeutic activity. These derivatives are often targeted for specific applications, such as topical delivery for dermatological conditions or as potential anti-cancer agents. The patenting of these new chemical entities indicates a move towards developing proprietary, second-generation rutin-based compounds with improved pharmaceutical properties.

The most promising target markets for rutin, as reflected in the patent life cycles, are cosmetics and herbal medicines/dietary supplements. These sectors have seen the most significant penetration of rutin-related patents, and the continued growth in granted patents suggests a strong potential for further product applications. The skincare industry, in particular, utilizes patents to protect innovative formulations that offer enhanced efficacy.

Future Directions and Emerging Paradigms in Rutin Research

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics)

The advent of omics technologies, such as transcriptomics and proteomics, offers unprecedented opportunities to unravel the intricate molecular mechanisms underlying Rutin's biological effects at a systems level. Transcriptomics, which involves the study of gene expression, can identify specific genes and pathways that are upregulated or downregulated in response to Rutin (B1680289) treatment. This can provide insights into how Rutin modulates cellular processes, such as inflammation, oxidative stress, or metabolic pathways. For instance, transcriptomic analyses could reveal how Rutin influences gene networks associated with inflammatory cytokines or antioxidant enzymes, offering a comprehensive view of its anti-inflammatory and antioxidant actions.

Similarly, proteomics, the large-scale study of proteins, can elucidate changes in protein expression, modification, and interaction patterns induced by Rutin. This can pinpoint specific protein targets or signaling cascades affected by the compound, providing a more direct understanding of its cellular impact. By integrating data from both transcriptomics and proteomics, researchers can gain a holistic understanding of Rutin's effects, identifying novel biomarkers for its efficacy and predicting potential off-target effects. This integrated omics approach can accelerate the discovery of new therapeutic applications for Rutin and optimize its use in various health conditions.

Development of Targeted Delivery Systems for Specific Biological Sites

Despite its promising biological activities, Rutin often faces challenges related to its bioavailability, absorption, and stability within the body. wikipedia.org The development of targeted delivery systems represents a crucial future direction to overcome these limitations and enhance Rutin's therapeutic efficacy at specific biological sites. These advanced delivery strategies aim to improve Rutin's solubility, protect it from degradation, and facilitate its accumulation in desired tissues or cells, thereby maximizing its therapeutic benefits while minimizing systemic exposure and potential side effects.

Various innovative delivery platforms are being explored for Rutin, including:

Nanoparticles: Liposomes, polymeric nanoparticles, solid lipid nanoparticles, and nanostructured lipid carriers can encapsulate Rutin, improving its solubility and stability, and enabling controlled release. These systems can also be functionalized with specific ligands to target particular cell types or tissues, such as cancer cells or inflamed sites.

Micelles: Polymeric micelles can solubilize hydrophobic Rutin, forming stable nanostructures that enhance its absorption and bioavailability.

Dendrimers: These highly branched macromolecules can carry multiple Rutin molecules, offering high loading capacity and precise control over release kinetics.

Prodrugs: Chemical modification of Rutin to form prodrugs can improve its pharmacokinetic properties, such as absorption and distribution, with the active Rutin being released at the target site.

By employing these targeted delivery systems, future research aims to achieve higher therapeutic concentrations of Rutin at diseased sites, leading to more effective and precise interventions.

Exploration of Synergistic Interactions with Other Therapeutic Agents

The exploration of synergistic interactions between Rutin and other therapeutic agents holds significant promise for developing more effective and multifaceted treatment strategies. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects, potentially allowing for lower dosages of each agent, reduced toxicity, and enhanced therapeutic outcomes.

Future research will focus on identifying optimal combinations of Rutin with:

Chemotherapeutic Agents: Rutin's antioxidant and anti-inflammatory properties may complement conventional cancer therapies by reducing side effects, enhancing drug sensitivity, or overcoming drug resistance.

Anti-inflammatory Drugs: Combining Rutin with non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids could potentially reduce the required dosage of the latter, thereby mitigating their adverse effects, while achieving superior anti-inflammatory responses.

Antidiabetic Medications: Rutin's reported antidiabetic effects suggest its potential to work synergistically with existing antidiabetic drugs to improve glycemic control and reduce complications.

Other Natural Compounds: Investigating combinations of Rutin with other bioactive plant compounds could lead to the discovery of novel synergistic formulations with enhanced health benefits.

Understanding the underlying mechanisms of these synergistic interactions, whether through complementary pathways, improved bioavailability, or modulation of drug metabolism, will be crucial for the rational design of combination therapies.

Standardization and Quality Control in Rutin Preparations for Research

The reproducibility and comparability of research findings on Rutin are critically dependent on the standardization and rigorous quality control of Rutin preparations. Variability in the source, extraction methods, purity, and storage conditions of Rutin can significantly impact its chemical composition and biological activity, leading to inconsistent experimental results across different studies.

Future research paradigms necessitate a strong emphasis on:

Purity Assessment: Implementing stringent analytical methods, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to accurately determine the purity of Rutin and identify any impurities.

Chemical Characterization: Thoroughly characterizing the chemical structure, isomer profiles, and potential degradation products of Rutin preparations.

Standardized Extraction and Purification Protocols: Developing and adhering to standardized protocols for the extraction and purification of Rutin from natural sources or for its synthetic production, ensuring consistent quality.

Reference Standards: Utilizing certified reference standards of Rutin to ensure accurate quantification and comparability of experimental data.

Stability Testing: Conducting comprehensive stability studies to determine the optimal storage conditions and shelf life of Rutin preparations, preventing degradation and ensuring consistent activity over time.

By establishing and adhering to robust standardization and quality control measures, the scientific community can enhance the reliability of Rutin research, facilitate data comparison, and accelerate the translation of promising preclinical findings into clinical applications.

Q & A

Q. How can computational modeling predict this compound’s interactions with off-target proteins?

  • Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or ITC assays. Cross-reference with ToxCast database for toxicity profiling .

Tables

Q. Table 2: Common Pitfalls in this compound Research and Mitigation Strategies

PitfallMitigation Strategy
Low bioavailabilityCo-administer with bioavailability enhancers
Heterogeneous populationsPre-stratification or adaptive trial designs
Conflicting dose-responseBayesian hierarchical modeling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.